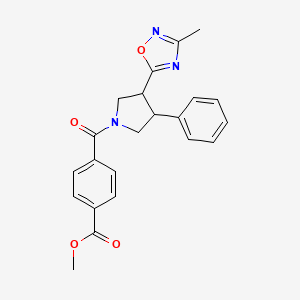

Methyl 4-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-14-23-20(29-24-14)19-13-25(12-18(19)15-6-4-3-5-7-15)21(26)16-8-10-17(11-9-16)22(27)28-2/h3-11,18-19H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWDGMYINQZMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Composition

- Molecular Formula : C₁₁H₁₀N₂O₃

- Molecular Weight : 218.21 g/mol

- CAS Number : 11096067

- IUPAC Name : Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate benzoic acid derivatives with oxadiazole-containing compounds. Various synthetic routes have been reported in literature, including microwave-assisted synthesis which enhances yield and reduces reaction time.

Antimicrobial Properties

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activity. A study highlighted that compounds similar to Methyl 4-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine) showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Compounds containing the oxadiazole moiety have been reported to possess anti-inflammatory properties. For instance, derivatives demonstrated comparable effects to standard anti-inflammatory drugs like Indomethacin in animal models . Inflammation-induced edema studies showed that these compounds significantly reduced paw volume in treated rats.

Genotoxicity Studies

Genotoxicity assessments have been conducted on related oxadiazole compounds. A study found that while some derivatives exhibited weak mutagenic activity in the Ames test, modifications to the chemical structure often resulted in reduced genotoxic effects . This suggests a favorable safety profile for further development.

Case Studies

- Antibacterial Activity Study

- Anti-inflammatory Efficacy

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs include derivatives of benzaldehyde and benzoic acid bearing 3-methyl-1,2,4-oxadiazole substituents, as cataloged in the Kanto Reagents database (). Key comparisons are outlined below:

Structural and Functional Group Differences

- Core Backbone :

- Substituent Position :

- The oxadiazole group is meta (3-) or para (4-) to the functional group (aldehyde/acid) in analogs, whereas the target compound’s oxadiazole is part of a pyrrolidine ring system.

Physicochemical Properties

- Key Observations :

- The benzoate ester in the target compound likely improves membrane permeability compared to the polar carboxylic acid analog .

- The aldehyde analog’s lower melting point (105–109°C) vs. the acid analog’s higher mp (267–269°C) reflects differences in intermolecular forces (e.g., hydrogen bonding in acids) .

Research Findings and Limitations

- Computational Insights :

- Data Gaps :

- Experimental data on the target compound’s solubility, stability, and biological activity are absent in the provided evidence. Comparative studies with pyrrolidine-free analogs are needed.

Q & A

Basic: What are the optimal synthetic routes for this compound, considering reaction conditions and yield optimization?

Answer:

The synthesis of this compound involves multi-step protocols, leveraging heterocyclic chemistry and coupling reactions. Key steps include:

- Oxadiazole Ring Formation : Cyclization of acylhydrazides with CS₂/KOH under reflux (66% yield), as demonstrated in analogous pyrrolidine-oxadiazole syntheses .

- Pyrrolidine Functionalization : Coupling reactions (e.g., amide bond formation) using DCC/DMAP or EDCl/HOBt in anhydrous dichloromethane (82% yield for related compounds) .

- Esterification : Methylation of carboxylic acid intermediates with MeOH/H₂SO₄ or dimethyl sulfate under controlled pH .

Optimization Tips : - Use dry solvents (e.g., CH₂Cl₂) and inert atmospheres to avoid hydrolysis of sensitive intermediates.

- Monitor reactions via TLC (silica gel, cyclohexane/EtOAc gradients) for real-time progress .

Basic: Which spectroscopic techniques are most effective for characterizing its structural integrity?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign pyrrolidine ring protons (δ 2.5–4.0 ppm) and oxadiazole carbons (δ 150–160 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .

- 2D NMR (HSQC, HMBC) : Resolve stereochemistry and confirm carbonyl connectivity (e.g., amide C=O at ~170 ppm) .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H⁺]⁺ ion with <2 ppm error) .

Basic: What safety precautions are recommended for laboratory handling?

Answer:

- Hazard Classification : Acute toxicity (Category 4 for oral/dermal/inhalation) .

- Protective Measures :

- Respiratory : N95 masks or fume hoods for powder handling.

- Gloves : Nitrile or neoprene to prevent dermal exposure.

- Eye Protection : Goggles during solvent reflux or crystallization .

- Emergency Protocols : Immediate rinsing with water for skin/eye contact and medical consultation .

Advanced: How can researchers resolve contradictions in NMR data for stereoisomers of the pyrrolidine moiety?

Answer:

- X-ray Crystallography : Use SHELX software for single-crystal analysis to unambiguously assign stereochemistry (e.g., pyrrolidine chair vs. envelope conformers) .

- Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., –40°C to 80°C) to detect ring puckering or slow conformational exchange .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to validate stereoisomer assignments .

Advanced: What computational methods predict the bioactive conformation for pharmacological studies?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with oxadiazole-binding pockets). Focus on:

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions (e.g., SPC water model) .

Advanced: How does the 3-methyl-1,2,4-oxadiazole ring influence stability under varying pH conditions?

Answer:

- Acidic Conditions (pH <3) : Oxadiazole rings hydrolyze to acylhydrazides, confirmed by LC-MS monitoring of degradation products .

- Basic Conditions (pH >10) : Ester groups saponify to carboxylic acids, while the oxadiazole remains intact (TLC with ninhydrin staining for free amines) .

- Stability Screening : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity tracking (C18 column, acetonitrile/water gradient) .

Advanced: How to address discrepancies in biological activity data across cell-line assays?

Answer:

- Dose-Response Curves : Perform triplicate MTT assays (IC₅₀ calculations) to rule out cytotoxicity variability .

- Metabolic Stability : Compare hepatic microsomal half-life (e.g., human vs. murine) to identify species-specific metabolism .

- Off-Target Screening : Use kinase profiling panels (Eurofins) to assess selectivity and explain contradictory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.